N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14763326
Molecular Formula: C18H19N7O2S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N7O2S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H19N7O2S/c26-16(21-13-4-3-5-14-17(13)23-28-22-14)12-20-18(27)25-10-8-24(9-11-25)15-6-1-2-7-19-15/h1-7H,8-12H2,(H,20,27)(H,21,26) |
| Standard InChI Key | NSJAEWGLOHIUMT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=NSN=C43 |
Introduction
N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound with a complex molecular structure, featuring a benzothiadiazole moiety, a piperazine ring, and a pyridine group. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the realm of neuropharmacology and signaling pathways.
Molecular Characteristics
-
Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 379.4 g/mol.
-
Chemical Structure: The compound includes a benzothiadiazole ring, a piperazine core, and a pyridine group, which are linked through specific functional groups. This arrangement is crucial for its potential interactions with biological targets.
Synthesis
The synthesis of N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis techniques. While specific details are not extensively documented, compounds of similar structures often require careful selection of starting materials and reaction conditions to ensure the formation of the desired product.
Potential Applications
Given its complex structure and potential biological activities, N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide may have applications in several therapeutic areas. These could include neurology, oncology, or infectious diseases, depending on its ability to interact with specific biological targets.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Weight | Key Features | Potential Applications |
|---|---|---|---|
| N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide | 379.4 g/mol | Benzothiadiazole, Piperazine, Pyridine | Neuropharmacology, Signaling Pathways |
| N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide | Not specified | Benzothiadiazole, Piperazine, Phenyl | Neuropharmacology, Various Biological Activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume